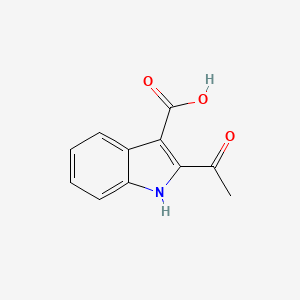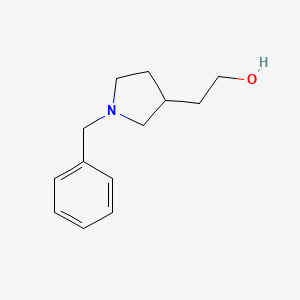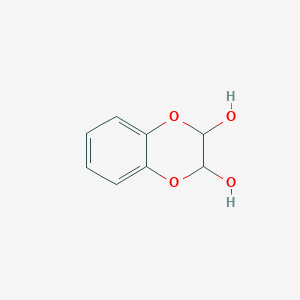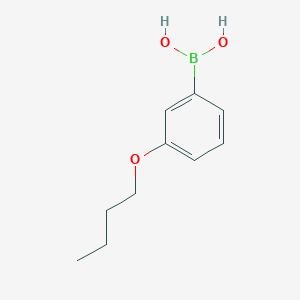
Acide 3-butoxyphénylboronique
Vue d'ensemble
Description
3-Butoxyphenylboronic acid (3-BPBA) is a boronic acid derivative with a variety of applications in scientific research and laboratory experiments. 3-BPBA is a versatile compound that can be used to synthesize a number of compounds, as well as for its biochemical and physiological effects. In
Applications De Recherche Scientifique
Applications de détection
Acide 3-butoxyphénylboronique: est utilisé dans des applications de détection en raison de son interaction avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure . Cette interaction est essentielle à la fois dans les dosages homogènes et les systèmes de détection hétérogènes. Le composé peut être utilisé à l'interface du matériau de détection ou dans l'échantillon en vrac, ce qui le rend polyvalent pour diverses méthodologies de détection.
Marquage biologique et manipulation des protéines
La partie acide boronique de l'This compound permet une liaison sélective aux diols, ce qui est bénéfique dans le marquage biologique et la manipulation des protéines . Cette propriété peut être exploitée pour la modification des protéines, fournissant un outil précieux pour la recherche biochimique et le développement thérapeutique.
Développement de thérapeutiques
Les acides boroniques, y compris l'This compound, sont prometteurs dans le développement de thérapeutiques . Leur capacité à interagir avec diverses molécules biologiques peut conduire à la création de nouveaux médicaments, en particulier ceux ciblant les voies enzymatiques ou nécessitant une reconnaissance moléculaire précise.
Technologies de séparation
La caractéristique de liaison aux diols de l'This compound est également avantageuse dans les technologies de séparation . Il peut être utilisé pour séparer et purifier des biomolécules, telles que les protéines et les acides nucléiques, en fonction de leur teneur en sucre ou d'autres structures contenant des diols.
Réactions de couplage croisé de Suzuki-Miyaura
This compound: est un réactif dans les réactions de couplage croisé de Suzuki-Miyaura, une méthode largement utilisée pour former des liaisons carbone-carbone en synthèse organique . Cette réaction est fondamentale dans l'industrie pharmaceutique pour la construction de molécules complexes.
Matériaux polymères et optoélectroniques
Les acides boriniques, une sous-classe à laquelle appartient l'This compound, sont utilisés dans la synthèse de matériaux pour des applications polymères et optoélectroniques . Ces matériaux sont essentiels pour créer des dispositifs qui manipulent la lumière, tels que les LED et les cellules solaires, et pour développer de nouveaux polymères aux propriétés uniques.
Mécanisme D'action
Target of Action
The primary target of 3-Butoxyphenylboronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 3-Butoxyphenylboronic acid participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by 3-Butoxyphenylboronic acid. The compound contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The result of the action of 3-Butoxyphenylboronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction. This leads to the synthesis of complex organic compounds .
Action Environment
The action of 3-Butoxyphenylboronic acid is influenced by environmental factors such as temperature and the presence of other reagents. For example, the compound is a solid at room temperature , which can influence its reactivity. Additionally, the presence of other reagents in the Suzuki–Miyaura coupling reaction can affect the efficiency and outcome of the reaction .
Propriétés
IUPAC Name |
(3-butoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRKYYYDXARQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408163 | |
| Record name | 3-Butoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352534-81-7 | |
| Record name | 3-Butoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Butoxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)


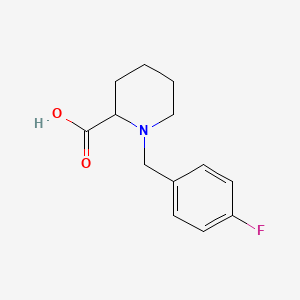
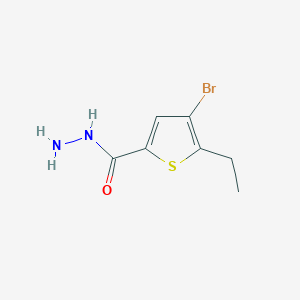
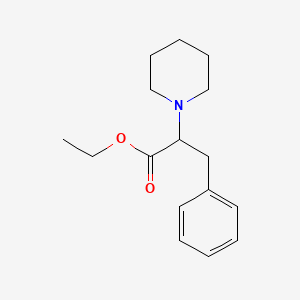
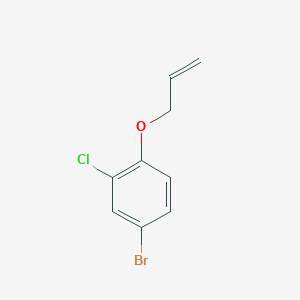
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)
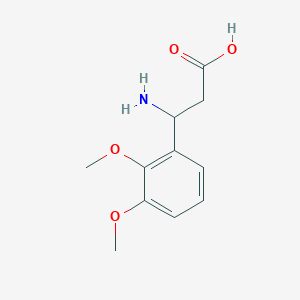
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)
